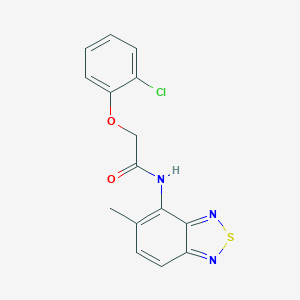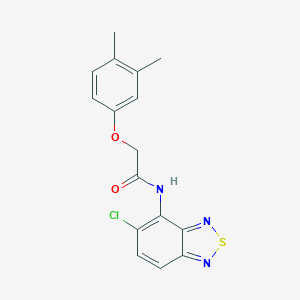![molecular formula C21H16N2O4S B244351 N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, commonly known as "Furafylline," is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Wirkmechanismus
Furafylline works by binding to the active site of CYP1A2 and inhibiting its activity. This leads to a decrease in the metabolism of compounds that are normally metabolized by CYP1A2. As a result, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Biochemical and Physiological Effects:
Furafylline has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CYP1A2, Furafylline has also been shown to inhibit the activity of other cytochrome P450 enzymes, including CYP2A6 and CYP2E1. Furafylline has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, Furafylline has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Furafylline is its potency and selectivity as an inhibitor of CYP1A2. This makes it a valuable tool for studying the metabolism of compounds that are normally metabolized by CYP1A2. However, one of the main limitations of Furafylline is its potential for off-target effects. Furafylline has been shown to inhibit the activity of other cytochrome P450 enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Furafylline. One area of research is the development of more potent and selective inhibitors of CYP1A2. This could lead to the development of more effective drugs and a better understanding of the role of CYP1A2 in drug metabolism. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of Furafylline. This could lead to the development of new therapies for oxidative stress and inflammation-related diseases. Finally, the use of Furafylline in the study of drug-drug interactions and the metabolism of environmental toxins could lead to a better understanding of the effects of these compounds on human health.
Synthesemethoden
Furafylline can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitrobenzaldehyde and furfural in the presence of a base to form 3-(furan-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(furan-2-yl)-1-(2-nitrophenyl)-2-thioxo-2,3-dihydro-1H-benzo[f]chromen-5(6H)-one. Finally, this compound is reduced using sodium borohydride to form Furafylline.
Wissenschaftliche Forschungsanwendungen
Furafylline has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. One of the most significant applications of Furafylline is in the study of cytochrome P450 enzymes. Furafylline is a potent and selective inhibitor of CYP1A2, which is involved in the metabolism of many drugs and environmental toxins. By inhibiting CYP1A2, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Eigenschaften
Molekularformel |
C21H16N2O4S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-8-9-18(26-16)13-5-3-6-15(10-13)22-21(28)23-20(25)19-11-14-4-1-2-7-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
InChI-Schlüssel |
UFWOQMQDAULNHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244285.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244290.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B244291.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)